An In-Depth Technical Guide to 3-Amino-2-naphthamide: Synthesis, Properties, and Potential Applications in Drug Discovery
An In-Depth Technical Guide to 3-Amino-2-naphthamide: Synthesis, Properties, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2-naphthamide (CAS Number: 27533-32-0) is a naphthalene-based organic compound featuring both an amino and a carboxamide functional group. As a derivative of the well-studied 3-amino-2-naphthoic acid, this molecule holds significant potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of its functional groups on the rigid naphthalene scaffold allows for diverse chemical modifications, making it an attractive starting point for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of 3-amino-2-naphthamide, from its synthesis and physicochemical properties to its potential applications in drug discovery, supported by insights into the biological activities of related naphthamide structures.
Chemical and Physical Properties
While extensive experimental data for 3-amino-2-naphthamide is not widely available in the public domain, its fundamental properties can be reliably predicted and are provided by some chemical suppliers. These properties are crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 27533-32-0 | [1] |
| Molecular Formula | C₁₁H₁₀N₂O | [1] |
| Molecular Weight | 186.21 g/mol | [1] |
| Predicted Melting Point | 234-236 °C | [2] |
| Predicted Boiling Point | 410.4 ± 18.0 °C | [2] |
| Predicted Density | 1.288 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 16.55 ± 0.30 | [2] |
| Predicted logP | 2.80 | [2] |
| Storage Conditions | 2-8°C, sealed in a dry, dark place | [1] |
Synthesis of 3-Amino-2-naphthamide
The most direct and industrially scalable synthesis of 3-amino-2-naphthamide involves the amidation of its carboxylic acid precursor, 3-amino-2-naphthoic acid. This transformation can be efficiently achieved through the formation of an acyl chloride intermediate, followed by reaction with ammonia.
Workflow for the Synthesis of 3-Amino-2-naphthamide
Caption: Synthetic workflow for 3-amino-2-naphthamide.
Detailed Experimental Protocol
Materials:
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3-Amino-2-naphthoic acid
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Thionyl chloride (SOCl₂)
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Anhydrous Dichloromethane (DCM) or Toluene
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Concentrated Aqueous Ammonia (NH₄OH)
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Deionized water
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Ethanol or a suitable solvent for recrystallization
Procedure:
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Acyl Chloride Formation:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend 3-amino-2-naphthoic acid in anhydrous DCM.
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Slowly add thionyl chloride (approximately 1.2 equivalents) to the suspension at room temperature. The addition of a catalytic amount of dimethylformamide (DMF) can facilitate the reaction.
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Gently heat the mixture to reflux (around 40°C for DCM) and maintain for 2-3 hours, or until the reaction mixture becomes a clear solution, indicating the formation of the acyl chloride. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.
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Amidation:
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Cool the flask containing the crude 3-amino-2-naphthoyl chloride in an ice bath.
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Slowly and carefully add concentrated aqueous ammonia to the cooled residue with vigorous stirring. This reaction is exothermic.
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Allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete amidation.
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Work-up and Purification:
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Quench the reaction mixture by adding deionized water.
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Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
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Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-amino-2-naphthamide.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.
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Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum of 3-amino-2-naphthamide is expected to show distinct signals for the aromatic protons on the naphthalene ring, as well as signals for the amine and amide protons. The aromatic region will likely display a complex splitting pattern characteristic of a substituted naphthalene system. The amide protons may appear as a broad singlet, and the amine protons as another broad singlet, with their chemical shifts being solvent-dependent.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show signals for the eleven carbon atoms. The carbonyl carbon of the amide group is expected to have a characteristic downfield chemical shift. The aromatic carbons will appear in the typical range for naphthalenic systems.
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying the key functional groups in 3-amino-2-naphthamide.
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N-H Stretching (Amine): Two medium intensity bands are expected in the region of 3400-3200 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.
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N-H Stretching (Amide): A medium to strong band in the same region (3400-3200 cm⁻¹) is expected for the N-H stretch of the primary amide.
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C=O Stretching (Amide): A strong absorption band is anticipated around 1690-1650 cm⁻¹ for the carbonyl group of the amide.
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N-H Bending (Amine and Amide): Bending vibrations for the N-H bonds are expected in the 1650-1550 cm⁻¹ region.
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Aromatic C=C Stretching: Multiple bands of varying intensity will be present in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 3-amino-2-naphthamide (186.21 g/mol ). Fragmentation patterns would likely involve the loss of the amide group and other characteristic cleavages of the naphthalene ring.
Potential Applications in Drug Discovery
The naphthamide scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. While 3-amino-2-naphthamide itself has not been extensively studied, its structural features suggest significant potential as a precursor for novel therapeutic agents.
Rationale for Biological Activity
The combination of a rigid, lipophilic naphthalene core with hydrogen bond donating and accepting groups (the amino and amide functionalities) provides a framework for designing molecules that can interact with various biological targets.
Caption: Key structural features and potential biological interactions.
Therapeutic Areas of Interest based on Analog Studies
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Monoamine Oxidase (MAO) Inhibition: Naphthamide derivatives have been investigated as inhibitors of MAO, an enzyme involved in the metabolism of neurotransmitters.[3][4] This suggests that derivatives of 3-amino-2-naphthamide could be explored for the treatment of neurological disorders such as depression and Parkinson's disease.
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Antibacterial Agents: The emergence of multidrug-resistant bacteria necessitates the development of new classes of antibiotics. Naphthalimide derivatives, which share a similar core structure, have demonstrated potent activity against resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis.[1][5] This provides a strong rationale for synthesizing and evaluating 3-amino-2-naphthamide derivatives as novel antibacterial agents.
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Efflux Pump Inhibition: Some 2-naphthamide derivatives have been identified as inhibitors of the AcrB efflux pump in bacteria, which is a mechanism of antibiotic resistance.[6] By inhibiting these pumps, such compounds can restore the efficacy of existing antibiotics.
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Anticancer Activity: The planar naphthalene ring system is a common feature in many DNA intercalating agents used in cancer chemotherapy. The potential for 3-amino-2-naphthamide derivatives to interact with DNA or other cancer-related targets warrants investigation.
Conclusion
3-Amino-2-naphthamide is a readily accessible chemical entity with significant, yet largely untapped, potential in the field of drug discovery and development. Its straightforward synthesis from 3-amino-2-naphthoic acid, coupled with the proven biological relevance of the broader naphthamide chemical class, makes it an attractive scaffold for further exploration. Future research focused on the synthesis and biological evaluation of a diverse library of 3-amino-2-naphthamide derivatives is likely to yield novel compounds with promising therapeutic properties. This guide serves as a foundational resource for researchers embarking on the investigation of this intriguing molecule and its potential to address unmet medical needs.
References
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A one-pot synthesis of secondary and tertiary amides from carboxylic acids and amines by using SOCl2 has been developed. Also when sterically hindered amines were used as the starting materials, excellent yields of the corresponding amides were obtained. The amidation of N-protected α-amino acids with secondary ami. (n.d.). In RSC Advances. Retrieved from [Link]
- Elkamhawy, A., Oh, J. M., Kim, M., El-Halaby, L. O., Abdellattif, M. H., Al-Karmalawy, A. A., Kim, H., & Lee, K. (2024). Rational design, synthesis, biological evaluation, and molecular modeling of novel naphthamide derivatives possessing potent, reversible, and competitive inhibitory mode of action over human monoamine oxidase. Medicinal Chemistry Research, 33(3), 513–531.
- Rana, P., Parupalli, R., Akhir, A., Saxena, D., Maitra, R., Imran, M., Malik, P., Ghouse, S. M., Joshi, S. V., Srikanth, D., Madhavi, Y. V., Dasgupta, A., Chopra, S., & Nanduri, S. (2024). Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Medicinal Chemistry, 15(4), 1105–1121.
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Rational design, synthesis, biological evaluation, and molecular modeling of novel naphthamide derivatives possessing potent, reversible, and competitive inhibitory mode of action over human monoamine oxidase. (2024). ResearchGate. Retrieved from [Link]
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Design, synthesis and biological activity evaluation of novel 4-subtituted 2-naphthamide derivatives as AcrB inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
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(2015). One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. RSC Advances. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Amine to Amide (via Acid Chloride). Retrieved from [Link]
Sources
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